Canagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in urine. The primary enzymes involved in the formation of Canagliflozin 2-Glucuronide are UDP-glucuronosyltransferases, specifically UGT1A9 and UGT2B4 .
The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin at specific hydroxyl groups. The glucuronidation process typically occurs at the 2'-OH and 3'-OH positions on the Canagliflozin molecule .
The synthesis can be achieved using recombinant UGT enzymes in vitro to facilitate the conjugation of glucuronic acid to Canagliflozin. This method allows for the production of both labeled and unlabeled glucuronide metabolites, which can be utilized for pharmacokinetic studies .
Canagliflozin has a complex structure featuring a thiophene ring and a C-glucoside moiety. The molecular formula for Canagliflozin is C_{21}H_{25}ClO_{4}S, with a molecular weight of approximately 444.94 g/mol. The structure includes multiple hydroxyl groups that are critical for its metabolic conversion into Canagliflozin 2-Glucuronide.
The specific structural characteristics of Canagliflozin 2-Glucuronide include:
The primary reaction involving Canagliflozin leading to its glucuronide metabolite is O-glucuronidation. This reaction typically occurs via nucleophilic attack by the hydroxyl group on the anomeric carbon of UDP-glucuronic acid, resulting in the formation of Canagliflozin 2-Glucuronide .
This metabolic pathway is crucial for detoxifying lipophilic compounds, enhancing their solubility, and facilitating renal excretion. The reaction can be represented as follows:
Canagliflozin acts primarily through the inhibition of the sodium-glucose co-transporter 2 located in the proximal tubules of the kidneys. By blocking this transporter, Canagliflozin reduces glucose reabsorption, leading to increased glucose excretion in urine and decreased blood glucose levels .
The mechanism also involves modulation of metabolic pathways:
Canagliflozin 2-Glucuronide shares several physical and chemical properties with its parent compound:
In terms of pharmacokinetics:
Canagliflozin and its metabolites, including Canagliflozin 2-Glucuronide, have significant applications in clinical settings:
Glucuronidation constitutes a major Phase II biotransformation pathway, facilitating the elimination of numerous xenobiotics and endogenous compounds. This enzymatic process involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to nucleophilic functional groups (e.g., hydroxyl, carboxyl, amine) on substrate molecules, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes residing primarily in the liver endoplasmic reticulum [3] [7].
Table 1: Key Characteristics of Phase II Glucuronidation Pathway
Feature | Description | Relevance to Canagliflozin 2-Glucuronide |
---|---|---|
Catalyzing Enzymes | UDP-Glucuronosyltransferases (UGTs) - Microsomal enzymes | Primarily UGT2B4 (also UGT1A9 contributes) |
Cofactor | Uridine Diphosphate Glucuronic Acid (UDPGA) | Essential for glucuronic acid transfer |
Reaction Type | Conjugation (O-glucuronidation for phenolic/aliphatic OH groups) | O-glucuronidation at the 2'-OH position of canagliflozin's glucopyranose ring |
Primary Site | Liver (hepatocytes) | Major site of canagliflozin metabolism |
Functional Consequence | Increased hydrophilicity, inactivation of pharmacophore, facilitates biliary/renal excretion | Converts active SGLT2 inhibitor (Canagliflozin) to inactive metabolite |
Genetic Variability | Polymorphisms in UGT genes (e.g., UGT1A9, UGT2B4) can alter enzyme activity | Impacts formation rate and plasma levels of Canagliflozin 2-Glucuronide |
Canagliflozin 2-Glucuronide possesses distinct structural characteristics that underpin its functional properties and differentiate it from its pharmacologically active parent, canagliflozin.
Table 2: Structural and Functional Comparison: Canagliflozin vs. Canagliflozin 2-Glucuronide
Property | Canagliflozin | Canagliflozin 2-Glucuronide | Impact of Glucuronidation |
---|---|---|---|
Chemical Formula | C₂₄H₂₅FO₅S | C₃₀H₃₃FO₁₁S | Addition of C₆H₈O₆ (Glucuronic acid) |
Molecular Weight (g/mol) | 444.52 | 620.64 | +176.12 (Mass of glucuronic acid minus H₂O) |
Site of Modification | N/A (Parent) | 2'-OH of glucopyranose ring | Key binding moiety for SGLT2 |
SGLT2 Inhibitory Activity | Potent (IC₅₀ ~2-4 nM) | Negligible | Loss of pharmacological activity |
Primary Mechanism of Inactivation | N/A | Steric hindrance & disruption of H-bonding | Prevents binding to SGLT2 glucose pocket |
Water Solubility | Low | High | Facilitates renal/biliary excretion |
Plasma Protein Binding | >99% | High (>99%, though potentially slightly less) | Influences distribution and clearance kinetics |
Renal Clearance | Low (<1.5 mL/min, minimal unchanged excretion) | Significant (as metabolite) | Major route of elimination for the metabolite |
Canagliflozin 2-Glucuronide (M5) is a principal metabolite within the biotransformation pathway of the SGLT2 inhibitor canagliflozin, formed directly from the parent drug.
Table 3: Canagliflozin 2-Glucuronide in the Metabolic Pathway of Canagliflozin
Aspect | Details | References |
---|---|---|
Primary Formation Enzyme | UGT2B4 (Clotrimazole identified as potent & selective inhibitor IC₅₀ 11-35 nM w/ BSA) | [3] [4] [7] |
Secondary Formation Enzyme | UGT1A9 (Contributes to a lesser extent) | [3] [7] |
Systemic Exposure (Molar AUC at Steady State vs Parent) | ~50% of parent canagliflozin exposure | [1] [3] [6] |
Excretion Route (Urine) | ~30.5% of administered dose excreted as O-glucuronides (M5 + M7); M5 is a significant component | [1] [3] [6] |
Excretion Route (Feces) | ~3.2% of administered dose excreted as O-glucuronides | [1] [3] |
Key Genetic Polymorphism Impacting Parent PK (UGT1A9*3) | Increased canagliflozin Cmax,ss (~11%) and AUCss (~45%) in carriers vs wild-type | [5] [7] |
Key Genetic Polymorphism Impacting Parent PK (UGT2B4*2) | Increased canagliflozin Cmax,ss (~21%) and AUCt,ss (~18%) in carriers vs non-carriers | [5] [7] |
Potential for Drug Interactions | UGT inducers/inhibitors can alter canagliflozin exposure via modulation of M5/M7 formation | [3] [4] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0